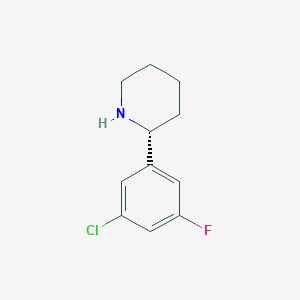

(R)-2-(3-Chloro-5-fluorophenyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13ClFN |

|---|---|

Molecular Weight |

213.68 g/mol |

IUPAC Name |

(2R)-2-(3-chloro-5-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H13ClFN/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2/t11-/m1/s1 |

InChI Key |

FTAXWCKZGYGUSF-LLVKDONJSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC(=CC(=C2)Cl)F |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC(=C2)Cl)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 3 Chloro 5 Fluorophenyl Piperidine and Analogous Chiral Piperidines

Enantioselective Synthesis Strategies for Piperidine (B6355638) Scaffolds

Achieving high levels of enantioselectivity is paramount in the synthesis of chiral piperidines. The most direct and atom-economical approach involves the asymmetric reduction of readily available pyridine precursors. dicp.ac.cnoup.com Various strategies have been developed to this end, including catalytic asymmetric hydrogenation, reductive amination, metal-catalyzed enantioselective reactions, and biocatalytic transformations.

Asymmetric hydrogenation of pyridines represents a formidable challenge due to the aromatic stability of the substrate and potential catalyst inhibition by both the starting material and the piperidine product. dicp.ac.cn A successful strategy to overcome these issues involves the activation of the pyridine ring by converting it into a pyridinium salt. oup.comdicp.ac.cnnih.gov This activation increases the substrate's reactivity and minimizes catalyst deactivation. dicp.ac.cn

Iridium-based catalysts, particularly in combination with chiral phosphine ligands such as (R)-SynPhos or MP²-SEGPHOS, have proven highly effective for the asymmetric hydrogenation of N-alkyl and N-benzyl pyridinium salts. dicp.ac.cnnih.gov This method provides access to a variety of 2-aryl-substituted piperidines with high enantioselectivity. nih.gov The key to this approach is that activating the pyridine as a pyridinium bromide salt enhances reactivity and avoids catalyst inhibition. dicp.ac.cn

Similarly, rhodium-catalyzed transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. dicp.ac.cnresearchgate.net This method can utilize formic acid as a hydrogen source for the reduction of pyridinium salts. dicp.ac.cnresearchgate.net

| Catalyst System | Ligand | Substrate Type | Conditions | Enantiomeric Excess (ee) | Reference |

| [{Ir(cod)Cl}₂] | (R)-SynPhos | 2-Substituted Pyridinium Bromide | H₂ (600 psi), 28°C, PhMe/CH₂Cl₂ | Up to 93% | dicp.ac.cnresearchgate.net |

| Iridium Complex | MP²-SEGPHOS | N-Alkyl-2-arylpyridinium Salts | H₂ | High | nih.gov |

| [Cp*RhCl₂]₂ | N/A (Chiral Amine as source) | Pyridinium Salts | HCOOH, 40°C, DCM/H₂O | Excellent | dicp.ac.cnresearchgate.net |

Asymmetric reductive amination provides a powerful tool for constructing chiral piperidines, often involving the cyclization of a linear precursor. A notable advancement in this area is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. dicp.ac.cnresearchgate.netresearchgate.net This innovative one-pot reaction introduces a chiral primary amine, such as (S)-α-methylbenzylamine, which displaces the original nitrogen atom of the pyridine ring under reducing conditions (using formic acid) to form the chiral piperidine product. dicp.ac.cnresearchgate.netnih.gov

This methodology is particularly advantageous as it obviates the need for a chiral catalyst and demonstrates excellent diastereo- and enantioselectivity. dicp.ac.cnliverpool.ac.uk The process is robust, tolerates a wide range of functional groups, and has been successfully applied to the synthesis of chiral fluoropiperidines. dicp.ac.cnresearchgate.netresearchgate.net The reaction proceeds through a dihydropyridine (B1217469) intermediate, which is hydrolyzed in the presence of water to a dicarbonyl intermediate, followed by a reductive amination with the external chiral amine to yield the enantiomerically enriched piperidine. acs.org

Another approach utilizes a chiral auxiliary in combination with a Ti(OEt)₄/NaBH₄ reductive system. nih.gov This method involves the condensation and reduction of a ketone-amino acid derivative with a chiral amine, followed by cyclization to form a δ-lactam, which can then be converted to the desired piperidine. nih.gov This strategy effectively avoids the use of precious metal catalysts. nih.gov

Transition metal catalysis offers diverse and powerful methods for the enantioselective synthesis of piperidine scaffolds. These reactions often involve the creation of key stereocenters through carbon-carbon or carbon-heteroatom bond formation.

Rhodium-Catalyzed Asymmetric Carbometalation: A highly effective strategy for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This process couples arylboronic acids with phenyl pyridine-1(2H)-carboxylate intermediates, which are generated by the partial reduction of pyridine. The resulting 3-substituted tetrahydropyridines can be further reduced to the corresponding piperidines, providing excellent yield and enantioselectivity. snnu.edu.cn

Palladium-Catalyzed Allylic Substitution: Palladium-catalyzed reactions, such as the 1,3-chirality transfer reaction, can be used to prepare 2- and 2,6-substituted piperidines from allylic alcohols. ajchem-a.com Additionally, domino reactions involving a palladium-catalyzed Heck and Sonogashira sequence on indole substrates have been used to generate complex, substituted indolines, showcasing the power of palladium catalysis in building heterocyclic systems with high stereocontrol. chim.it

| Metal Catalyst | Reaction Type | Key Transformation | Stereocontrol | Reference |

| Rhodium | Asymmetric Carbometalation | Arylboronic acid + dihydropyridine | Excellent enantioselectivity | snnu.edu.cn |

| Palladium | 1,3-Chirality Transfer | Allylic alcohol cyclization | High stereoselectivity | ajchem-a.com |

| Palladium | Domino Heck/Sonogashira | Indole + terminal alkyne | >90% de, 79-94% ee | chim.it |

Biocatalysis provides a sustainable and highly selective alternative to traditional chemical methods for synthesizing chiral piperidines. nih.gov Enzymes operate under mild conditions and can offer exceptional levels of enantio- and regioselectivity. nih.gov

Chemoenzymatic cascades have been developed for the asymmetric dearomatization of activated pyridines. nih.gov One such approach involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines. nih.gov Transaminases are also employed to generate key reactive intermediates for subsequent complexity-building reactions, such as the Mannich reaction, in hybrid bio-organocatalytic cascades. nih.gov These biocatalytic methods can be combined with other chemical transformations, like radical cross-coupling, to create modular and enantioselective routes to complex piperidine derivatives. chemistryviews.org For instance, enzymatic C-H oxidation can introduce hydroxyl groups onto piperidine rings, which can then be functionalized via Ni-electrocatalytic decarboxylative cross-coupling. chemistryviews.org

Diastereoselective Synthesis of Substituted Piperidine Rings

When constructing piperidine rings with multiple substituents, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry. Many of the enantioselective methods described above also exhibit high levels of diastereoselectivity.

For example, the asymmetric hydrogenation of polysubstituted pyridinium salts using chiral iridium dinuclear complexes can concurrently create multiple stereocenters, affording substituted piperidines with a specific cis-configuration. oup.com Similarly, the rhodium-catalyzed reductive transamination of 2-substituted pyridinium salts yields products as single diastereomers. researchgate.net

Other methods focus specifically on diastereoselective transformations. A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has been shown to produce polysubstituted piperidines with high yield and diastereoselectivity. nih.gov Furthermore, multicomponent reactions can be designed to be highly diastereoselective. A four-component reaction of Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate yields piperidin-2-ones with three or four stereocenters as a single diastereomer. researchgate.net

Regioselective Halogenation and Fluorination Strategies on Aryl Moieties

The synthesis of (R)-2-(3-Chloro-5-fluorophenyl)piperidine requires precise installation of halogen atoms on the phenyl ring. Regioselective halogenation is crucial for controlling the substitution pattern on the aryl moiety. The introduction of fluorine and chlorine can significantly modulate a molecule's physicochemical properties, such as basicity and metabolic stability. mdpi.com

Directed C-H activation is a powerful strategy for regioselective halogenation. northeastern.edu Using a palladium catalyst, for instance, can direct halogenation to the ortho position of a phenyl side chain. northeastern.eduresearchgate.net Direct halogenation using reagents like N-halosuccinimides (NCS, NBS, NIS) can also be employed, though regioselectivity can be dependent on the substrate and reaction conditions. researchgate.net For fluorination, specialized reagents are often required. The development of chemoenzymatic methods, such as using vanadium-dependent haloperoxidases, offers a green and highly regioselective approach to halogenation on complex natural product scaffolds, which could be adapted for pharmaceutical intermediates. chemrxiv.org

Synthetic Routes towards this compound: Exploration and Scalability Considerations

The synthesis of this compound, a chiral 2-arylpiperidine, can be approached through several modern asymmetric strategies. While specific literature detailing the synthesis of this exact molecule is limited, a number of robust and scalable methods have been developed for analogous compounds. These methodologies can be broadly categorized into asymmetric hydrogenation, catalytic asymmetric additions to pyridine derivatives, and kinetic resolutions. The choice of a particular route for industrial-scale production often depends on factors such as cost of starting materials and catalysts, step economy, and the ease of purification to achieve high enantiomeric purity.

One of the most powerful and atom-economical methods for accessing chiral piperidines is the asymmetric hydrogenation of the corresponding pyridine or pyridinium salt precursor. This approach directly installs the desired stereocenter while reducing the aromatic ring in a single step. Iridium-catalyzed enantioselective hydrogenation of 2-alkyl and 2-aryl pyridinium salts has emerged as a particularly effective method. nih.gov For the synthesis of this compound, the corresponding N-protected 2-(3-chloro-5-fluorophenyl)pyridinium salt would be the key intermediate. The choice of the N-protecting group and the chiral phosphine ligand for the iridium catalyst are critical for achieving high enantioselectivity. This method is highly scalable, often requiring lower catalyst loadings and operating under manageable hydrogen pressures, making it attractive for industrial applications. nih.gov

Another promising strategy involves the catalytic enantioselective addition of nucleophiles to activated pyridine derivatives. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed for the synthesis of enantioenriched 3-arylpiperidines from arylboronic acids and a pyridine-1(2H)-carboxylate. acs.orgsnnu.edu.cnorganic-chemistry.orgnih.gov While this method targets the 3-position, adaptations of catalytic asymmetric carbometalation or related cross-coupling reactions to dihydropyridine intermediates could potentially be explored for the synthesis of 2-arylpiperidines. The scalability of such processes depends on the availability and cost of the chiral ligands and the rhodium catalyst.

Kinetic resolution of racemic 2-arylpiperidines represents another viable approach. This strategy involves the selective reaction of one enantiomer in a racemic mixture, allowing for the isolation of the unreacted, enantiomerically enriched substrate. For example, kinetic resolution of racemic spirocyclic 2-arylpiperidines using a chiral base system derived from n-BuLi and (+)-sparteine has been shown to be effective and scalable, with demonstrations on a multi-gram scale. whiterose.ac.uk This method could be applied to a racemic mixture of 2-(3-chloro-5-fluorophenyl)piperidine, offering a pathway to the desired (R)-enantiomer. The efficiency of a kinetic resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, which can be a drawback for large-scale production unless an efficient racemization of the unwanted enantiomer is possible.

Continuous-flow hydrogenation is a technology that offers significant advantages in terms of safety, scalability, and process control for the synthesis of arylpiperidines from arylpyridines. scispace.com This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. The hydrogenation of a suitable 2-(3-chloro-5-fluorophenyl)pyridine precursor in a continuous-flow setup using a heterogeneous catalyst would be a highly scalable and safe manufacturing process.

The following table summarizes the key aspects of these potential synthetic routes, drawing on data from the synthesis of analogous chiral piperidines.

| Synthetic Strategy | Key Precursor | Catalyst/Reagent | Reported Yield (Analogous Compounds) | Reported Enantioselectivity (Analogous Compounds) | Scalability Considerations |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | N-protected 2-(3-chloro-5-fluorophenyl)pyridinium salt | Iridium complex with chiral phosphine ligand (e.g., MeO-BoQPhos) | High | Up to 93:7 er | Good scalability, atom-economical, requires high-pressure equipment. |

| Rh-Catalyzed Asymmetric Reductive Heck Reaction (adapted) | 2-(3-chloro-5-fluorophenyl)dihydropyridine derivative | Rhodium complex with chiral ligand (e.g., (S)-Segphos) | High | >99% ee | Dependent on catalyst cost and stability, potential for broad substrate scope. |

| Kinetic Resolution | (rac)-2-(3-chloro-5-fluorophenyl)piperidine | Chiral base (e.g., n-BuLi/(+)-sparteine) | Up to 41% (for recovered starting material) | 94:6 er | Inherently limited to 50% yield, requires efficient separation of enantiomers. |

| Continuous-Flow Hydrogenation | 2-(3-chloro-5-fluorophenyl)pyridine | Heterogeneous catalyst (e.g., Pd/C, Rh/C) | High | (Provides racemic product without a chiral catalyst) | Excellent for large-scale production, enhanced safety, requires specialized equipment. |

Stereochemical Analysis and Characterization of Chiral Halogenated Piperidines

Advanced Chromatographic Techniques for Enantiomer Separation

Chromatographic methods are central to the separation of enantiomers. By employing a chiral environment, either in the stationary or mobile phase, it becomes possible to differentiate between the transient diastereomeric complexes formed with each enantiomer, leading to their separation.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone for the enantioselective analysis of chiral compounds, including 2-arylpiperidines. rsc.orgacs.org The direct method of separation involves the interaction between the racemic compound and the CSP, leading to different retention times for each enantiomer. eijppr.com

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are among the most successful and widely applied for both analytical and preparative enantioseparations. nih.gov Derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent enantiorecognition capabilities for a broad range of chiral molecules. nih.govnih.gov The selection of the mobile phase is crucial for achieving optimal separation. Common modes include normal phase, reversed-phase, and polar-organic, often with additives to improve peak shape and resolution. For basic compounds like piperidines, a basic additive such as diethylamine (DEA) is often essential in the mobile phase to prevent strong retention and peak tailing. mdpi.com

Another important class of CSPs is the Pirkle type, which operates on principles of π-π interactions, hydrogen bonding, and steric hindrance to form transient diastereomeric complexes. eijppr.comhplc.eu These CSPs are covalently bonded to the silica support, which imparts high durability and allows for a wide range of solvent compatibility. hplc.eu

Table 1: HPLC Parameters for Chiral Separation of Piperidine (B6355638) Derivatives

| Parameter | Description | Examples |

|---|---|---|

| Chiral Stationary Phases (CSPs) | Polysaccharide-based (coated or immobilized), Pirkle-type (π-acceptor/π-donor) | Lux Cellulose-1, Chiralpak® AD/AS/IB, Chiralcel® OD nih.govmdpi.comresearchgate.net, Whelk-O® 1 hplc.eu |

| Mobile Phase Modes | Normal Phase (NP), Reversed Phase (RP), Polar Organic (PO) | NP: Hexane/Isopropanol (IPA) windows.net, RP: Acetonitrile/Water, PO: Methanol/IPA windows.net |

| Mobile Phase Additives | Basic additives for amine compounds to improve peak shape | Diethylamine (DEA) mdpi.com, Acetic Acid (HAc) or Formic Acid (FA) for acidic compounds windows.net |

| Detector | UV-Vis (Diode Array Detector) | Typically monitored at wavelengths such as 220 nm or 254 nm windows.netresearchgate.net |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations, particularly in the pharmaceutical industry. researchgate.netafmps.be SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase, which offers low viscosity and high diffusivity. afmps.be These properties allow for higher flow rates and faster analyses compared to HPLC, significantly accelerating method development. afmps.be

Similar to HPLC, polysaccharide-based CSPs are the most frequently used columns in chiral SFC. chromatographyonline.comnih.gov The technique is highly effective for resolving enantiomers, with many separations achieved in under 10 minutes. nih.gov Method development in SFC involves optimizing parameters such as the organic modifier (co-solvent), temperature, and back pressure. Alcohols like methanol, ethanol, and isopropanol are common modifiers that significantly influence retention and enantioselectivity. nih.govresearchgate.net The versatility and efficiency of SFC make it an invaluable tool for both analytical-scale enantiomeric purity determination and preparative-scale isolation of pure enantiomers. researchgate.net

Table 2: Typical SFC Conditions for Enantiomer Resolution

| Parameter | Description | Examples |

|---|---|---|

| Primary Mobile Phase | Supercritical Carbon Dioxide (CO2) | Pressurized CO2 researchgate.net |

| Chiral Stationary Phases (CSPs) | Predominantly polysaccharide-based | Chiralpak® series (IA, IB, IC, ID, IE, IF), Chiralcel® series (OD, OJ) researchgate.netresearchgate.net |

| Organic Modifiers (Co-solvents) | Alcohols added to CO2 to modify solvent strength and selectivity | Methanol, Ethanol, Isopropanol researchgate.netresearchgate.net |

| Key Advantages | High speed, high efficiency, reduced organic solvent consumption | Analysis times often < 10 minutes nih.gov |

| Applications | High-throughput screening, analytical purity checks, preparative separations | A predominant technique for enantioresolutions in drug discovery researchgate.netafmps.be |

Gas Chromatography (GC) is a highly sensitive and efficient technique for the analysis of volatile and thermally stable compounds. mdpi.com For the enantioselective analysis of chiral amines like halogenated piperidines, GC requires the use of a CSP. nih.gov Cyclodextrin-based CSPs are the most widely used and commercially available for this purpose. researchgate.netuni-muenchen.de

A significant consideration for the GC analysis of amines is their high polarity, which can lead to poor peak shapes (tailing). nih.gov To overcome this, derivatization is often a necessary step. The primary or secondary amine functionality is converted into a less polar, more volatile derivative. nih.gov Reagents such as trifluoroacetic anhydride are commonly used for this purpose. Research has shown that aromatic amines tend to exhibit higher enantioselectivity on GC-CSPs compared to their aliphatic counterparts after derivatization. nih.gov The separation mechanism on these CSPs involves the formation of transient inclusion complexes between the analyte and the cyclodextrin cavity. nih.gov

Table 3: GC Parameters for Chiral Amine Analysis

| Parameter | Description | Examples |

|---|---|---|

| Derivatization Reagents | Used to reduce polarity and improve volatility of amines | Trifluoroacetic anhydride, Isopropyl isocyanate nih.gov |

| Chiral Stationary Phases (CSPs) | Typically based on modified cyclodextrins incorporated into a polysiloxane backbone | Derivatized β-cyclodextrins (e.g., Rt-βDEX series) gcms.cz, Chirasil-Val nih.govnih.gov |

| Detector | Highly sensitive detectors are used for trace analysis | Electron Capture Detector (ECD) for halogenated derivatives mdpi.com, Mass Spectrometry (MS) researchgate.net |

| Separation Principle | Enantiomers form diastereomeric inclusion complexes with the CSP, leading to differential retention | Based on hydrogen bonding, coordination, and inclusion nih.gov |

Electrophoretic Methods for Chiral Discrimination (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of polar and charged compounds. chromatographytoday.com For chiral separations, a chiral selector is added to the background electrolyte (BGE). chromatographytoday.com The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which results in different electrophoretic mobilities and, consequently, their separation. chromatographytoday.com

Cyclodextrins (CDs) and their derivatives are the most extensively used chiral selectors in CE due to their versatility and broad applicability. nih.govspringernature.com The separation of basic compounds like (R)-2-(3-Chloro-5-fluorophenyl)piperidine is achieved by optimizing several experimental parameters, including the type and concentration of the CD, the pH and composition of the BGE, the applied voltage, and the capillary temperature. mdpi.com The high efficiency of CE allows for the resolution of enantiomers even when the mobility difference is small. chromatographytoday.com In some challenging separations, a dual chiral selector system, where two different selectors are used either mixed in the BGE or in sequential plugs, can be employed to enhance resolution. nih.gov

Table 4: Capillary Electrophoresis Parameters for Chiral Discrimination

| Parameter | Description | Examples |

|---|---|---|

| Chiral Selectors | Additives to the Background Electrolyte (BGE) that form transient complexes with enantiomers | Native and derivatized cyclodextrins (e.g., TM-β-CD), crown ethers, polysaccharides nih.govmdpi.com |

| Background Electrolyte (BGE) | Buffer solution that controls pH and conductivity | Phosphate buffer, Borate buffer mdpi.comnih.gov |

| Separation Principle | Differential migration of transient diastereomeric enantiomer-selector complexes in an electric field | Based on charge-to-hydrodynamic size ratio differences chromatographytoday.com |

| Optimization Factors | BGE pH, selector concentration, applied voltage, temperature | pH: 5.0, Voltage: 30 kV, Temp: 20 °C mdpi.com |

| Detection | UV-Vis detector at a specific wavelength | 210 nm mdpi.com |

Spectroscopic Techniques for Absolute Configuration Determination and Enantiomeric Purity Assessment

While chromatographic and electrophoretic methods excel at separating and quantifying enantiomers, spectroscopic techniques are vital for determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral molecule.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. spectroscopyeurope.com The technique is based on the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com Enantiomers produce CD spectra that are mirror images of each other, with Cotton effects (CEs) of equal magnitude but opposite signs. spectroscopyeurope.comnih.gov

For chiral amines that may lack a suitable chromophore, a common approach involves derivatization to create a complex that exhibits a distinct signal in the CD spectrum. nih.gov The experimental CD spectrum of the unknown enantiomer is then recorded. The absolute configuration is assigned by comparing this experimental spectrum with one calculated using ab initio or density functional theory (DFT) methods, or by comparing it to the known spectra of structurally similar compounds. spectroscopyeurope.commtoz-biolabs.com If the experimental spectrum matches the calculated spectrum for the 'R' configuration, then the absolute configuration is confirmed as R. This comparison provides a non-crystalline method for the unambiguous assignment of stereochemistry. spectroscopyeurope.com The amplitude of the CD signal is also proportional to the enantiomeric purity, allowing for its assessment. nih.gov

Table 5: Principles of Absolute Configuration Determination by CD Spectroscopy

| Step | Description | Details |

|---|---|---|

| 1. Sample Preparation | The chiral amine is dissolved in a suitable solvent. Derivatization may be required to introduce a chromophore. | Derivatization can form a complex with a metal-to-ligand charge-transfer (MLCT) band visible in the CD spectrum nih.gov |

| 2. Spectrum Measurement | The CD spectrum is recorded, showing the differential absorption (ΔA) or molar circular dichroism (Δε) versus wavelength. | The resulting signal is known as a Cotton Effect (CE), which can be positive or negative nih.gov |

| 3. Spectrum Simulation (Optional) | The CD spectrum for a known configuration (e.g., R) is simulated using quantum chemistry software (DFT). | The spectrum for the S enantiomer is the mirror image of the R spectrum spectroscopyeurope.com |

| 4. Comparison and Assignment | The experimental spectrum is compared to the simulated or known spectra. | A match in the sign and shape of the Cotton effects allows for the assignment of the absolute configuration (R or S) spectroscopyeurope.commtoz-biolabs.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical elucidation of organic molecules, including chiral halogenated piperidines like this compound. dokumen.pub It provides detailed information on the constitution, conformation, and relative configuration of molecules in solution. dokumen.pub For halogenated piperidines, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The conformational behavior of the piperidine ring is a key aspect of its stereochemistry. The introduction of fluorine atoms can significantly influence the conformational preferences of the ring system. nih.govresearchgate.net A systematic analysis of various fluorinated piperidine derivatives has shown that the preference for a fluorine substituent to be in an axial or equatorial position is influenced by a combination of factors, including charge-dipole interactions, hyperconjugation, and solvation effects. nih.govresearchgate.net For instance, in many fluorinated piperidinium salts, the axial-fluorine conformer is surprisingly preferred, a phenomenon that can be rationalized by stabilizing hyperconjugative interactions and charge-dipole forces. researchgate.net

One-dimensional (1D) NMR spectra provide initial data on the chemical environment of each nucleus. In ¹H NMR, the coupling constants (J-values) between adjacent protons are critical for determining their dihedral angles via the Karplus equation, which in turn helps to define the chair or boat conformation of the piperidine ring and the relative orientation of its substituents. For a compound like 2-(3-Chloro-5-fluorophenyl)piperidine, the fluorine atom on the phenyl ring and the chlorine atom provide additional probes and influences on the electronic environment.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for unambiguous stereochemical assignments.

COSY identifies proton-proton coupling relationships, allowing for the mapping of the spin systems within the molecule. This helps to trace the connectivity of protons around the piperidine ring.

NOESY identifies protons that are close in space, providing crucial information about the relative stereochemistry. For example, strong NOE cross-peaks between protons in a 1,3-diaxial relationship can confirm a chair conformation and the axial orientation of certain substituents. researchgate.net

For determining enantiomeric purity, NMR methods often employ chiral auxiliaries. Chiral Solvating Agents (CSAs) can be added to a solution of the racemic analyte, forming transient diastereomeric complexes. unipi.it These complexes have distinct NMR spectra, allowing for the differentiation and quantification of the two enantiomers. unipi.it Another advanced approach for fluorinated compounds involves the use of chiral ¹⁹F-labeled probes. Dynamic binding between the analyte and the probe can create characteristic ¹⁹F NMR signals that are assignable to each enantiomer. nih.gov

Table 1: Summary of NMR Techniques for Stereochemical Analysis of Chiral Piperidines This is an interactive table. You can sort and filter the data.

| Technique | Information Provided | Application Example |

|---|---|---|

| 1D ¹H NMR | Chemical shifts, coupling constants (J-values) | Determination of proton connectivity and dihedral angles to infer ring conformation. |

| 1D ¹⁹F NMR | Chemical shifts, coupling constants | Probing the local environment of fluorine atoms; useful for fluorinated compounds. nih.gov |

| 2D COSY | ¹H-¹H coupling correlations | Mapping the proton spin systems and confirming the connectivity within the piperidine ring. |

| 2D NOESY | Through-space ¹H-¹H correlations | Determining relative stereochemistry, such as the axial/equatorial positions of substituents. researchgate.net |

| NMR with CSAs | Formation of diastereomeric complexes | Separation of signals for each enantiomer, allowing for the determination of enantiomeric excess. unipi.it |

| ¹⁹F NMR with Chiral Probes | Generation of distinct ¹⁹F signals for each enantiomer | Enantiodifferentiation of chiral N-heterocycles, including piperidines. nih.gov |

Mass Spectrometry (MS) Coupled Techniques for Chiral Analysis

Mass spectrometry (MS) has emerged as a powerful tool for chiral analysis due to its high speed, sensitivity, and specificity. polyu.edu.hk While conventional MS cannot differentiate between enantiomers due to their identical mass, several strategies have been developed to enable chiral discrimination, often involving the formation of diastereomeric species that can be distinguished by the mass spectrometer. researchgate.net

Tandem mass spectrometry (MS/MS) is a widely used approach for chiral analysis. polyu.edu.hk These methods typically involve the formation of non-covalent diastereomeric complex ions between the chiral analyte and a chiral selector (CS). polyu.edu.hk These complexes are then subjected to collision-induced dissociation (CID), and the resulting fragmentation patterns are analyzed. Differences in the stability of the diastereomeric complexes can lead to different fragment ion abundances, which can be used for chiral recognition. polyu.edu.hkresearchgate.net The kinetic method is a prominent MS/MS technique that relies on this principle. polyu.edu.hk

Ion Mobility-Mass Spectrometry (IM-MS) is another advanced technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge (i.e., their collision cross-section, CCS). polyu.edu.hk In a chiral analysis context, enantiomers are complexed with a chiral selector to form diastereomeric ions. These diastereomers often have different three-dimensional structures, resulting in different CCS values and drift times in the ion mobility cell, allowing for their separation and quantification. polyu.edu.hk Studies have shown that piperidine enantiomers can be successfully analyzed using IM-MS by interacting with a chiral modifier in the drift gas. polyu.edu.hk

The structural characterization of piperidine-containing molecules by MS provides foundational knowledge for these chiral methods. Techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (ESI-MS/MS) have been used to investigate the fragmentation pathways of piperidine alkaloids. nih.gov Common fragmentation pathways include the neutral loss of substituents or water, which provides valuable information about the structure and stereochemistry of the molecule. nih.gov For halogenated compounds like this compound, the isotopic patterns of chlorine can further aid in spectral interpretation.

Table 2: Comparison of MS-Based Techniques for Chiral Analysis This is an interactive table. You can sort and filter the data.

| Technique | Principle of Chiral Discrimination | Key Requirements | Advantages |

|---|---|---|---|

| MS/MS (e.g., Kinetic Method) | Different dissociation kinetics of diastereomeric complexes formed with a chiral selector. polyu.edu.hk | Chiral selector (CS), formation of non-covalent complexes. | High sensitivity, widely applicable. |

| Ion Mobility-MS (IM-MS) | Separation of diastereomeric complexes based on differences in their shape and size (Collision Cross-Section). polyu.edu.hk | Chiral selector or chiral drift gas modifier. | Provides an additional dimension of separation, information on ion structure. |

| GC-MS with Chiral Column | Chromatographic separation of enantiomers on a chiral stationary phase prior to MS detection. nih.gov | Chiral GC column, analyte volatility (or derivatization). | Direct separation of enantiomers, well-established. |

| LC-MS with Chiral Column | Chromatographic separation of enantiomers on a chiral stationary phase prior to MS detection. mdpi.com | Chiral stationary phase (CSP). | Broad applicability to non-volatile compounds, the most common approach. mdpi.com |

Chiroptical Sensing Methodologies for Enantiopurity Analysis

Chiroptical sensing methodologies are advanced techniques for the rapid determination of enantiomeric purity. nih.govpreprints.org These methods rely on observing a change in a chiroptical property—such as electronic circular dichroism (ECD), optical rotatory dispersion (ORD), or fluorescence—when a chiral analyte interacts with a specially designed sensor molecule or "probe". nih.govnih.gov The magnitude of the chiroptical response can often be directly correlated to the enantiomeric ratio and total concentration of the analyte. nih.gov

For many chiral molecules, including piperidine derivatives that may lack a suitable chromophore, the intrinsic chiroptical signals are weak. nih.gov In such cases, analysis often requires either derivatization to introduce a chromophore or the use of an external chiroptical sensor. nih.govnih.gov The sensor is a chiral molecule that non-covalently binds to the analyte. This binding event generates a diastereomeric complex, and through a process of chirality transfer, induces or significantly alters a chiroptical signal in the sensor's chromophore. researchgate.net

The design of effective chiroptical sensors is crucial. Successful strategies often involve creating probes that can rapidly and selectively bind to a specific functional group on the analyte, such as the secondary amine in a piperidine ring. researchgate.net For example, stereodynamic probes have been developed that combine fast substrate binding with distinct and amplified circular dichroism and fluorescence responses. researchgate.net This allows for the in-situ determination of the absolute configuration and enantiomeric excess (ee) of various compounds.

While separation techniques like high-performance liquid chromatography (HPLC) on chiral stationary phases are the gold standard for enantiopurity analysis, chiroptical sensing offers a complementary, high-throughput alternative. nih.govnih.gov These sensing methods are particularly amenable to automation and multiwell plate formats, enabling the parallel analysis of many samples, which is highly beneficial in fields like drug discovery and asymmetric synthesis. nih.gov

Table 3: Overview of Chiroptical Sensing Strategies This is an interactive table. You can sort and filter the data.

| Method | Principle | Signal Readout | Application |

|---|---|---|---|

| Circular Dichroism (CD) Sensing | Analyte binding to a chiral probe induces or changes a CD signal. nih.gov | Change in CD intensity or sign. | Determination of absolute configuration and enantiomeric excess. |

| Fluorescence Sensing | Formation of a diastereomeric complex with a fluorescent chiral probe leads to enantioselective changes in fluorescence intensity. researchgate.net | Fluorescence quenching or enhancement. | High-sensitivity enantiomeric excess determination. |

| UV-Vis Sensing | Analyte interaction with a probe causes a change in the UV-Vis spectrum of the complex. nih.gov | Shift in absorption wavelength or change in absorbance. | Concentration and enantiomeric ratio determination. |

| Pre-column Derivatization | Covalent reaction of the analyte with a chiral derivatizing agent to form diastereomers with strong chromophores, followed by analysis (e.g., HPLC-UV). nih.govasianpubs.org | UV absorbance, fluorescence, or CD signal of the derivative. | Quantification of enantiomeric impurities in non-chromophoric compounds. nih.gov |

Computational and Theoretical Investigations of R 2 3 Chloro 5 Fluorophenyl Piperidine and Analogs

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule, such as (R)-2-(3-chloro-5-fluorophenyl)piperidine, to a macromolecular target. These in silico methods are crucial in drug discovery for identifying potential protein targets and elucidating the key intermolecular interactions that govern molecular recognition. For piperidine-based compounds, docking simulations often reveal a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions as critical for stable binding within a receptor's active site. nih.govnih.gov

In the case of analogs, computational docking studies have successfully predicted binding modes. For instance, docking of piperidine (B6355638)/piperazine-based compounds into the sigma 1 receptor (S1R) showed that the protonated piperidine nitrogen atom forms crucial salt bridge interactions with acidic residues like Glu172 and Asp126. rsc.org Furthermore, π–cation interactions between the ionized nitrogen and aromatic residues such as Phe107 can further stabilize the complex. rsc.org For a compound like this compound, the piperidine nitrogen is expected to act as a key interaction point, likely forming hydrogen bonds or salt bridges with the target protein. rsc.org

| Interaction Type | Potential Residues in Target | Role of this compound Moiety |

| Salt Bridge / Hydrogen Bond | Asp, Glu, Ser, Thr | Protonated piperidine nitrogen |

| Hydrophobic Interactions | Leu, Val, Ile, Phe, Trp | Phenyl ring and piperidine ring carbons |

| π–cation Interaction | Phe, Tyr, Trp | Protonated piperidine nitrogen and phenyl ring |

| Halogen Bonding | Backbone C=O, Ser, Thr, Tyr | Chlorine and fluorine atoms on the phenyl ring |

Quantum Chemical Calculations for Conformational Analysis and Stereoselectivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the three-dimensional structure and energetic properties of molecules like this compound. researchgate.netbohrium.comresearchgate.net These methods provide insights into the preferred conformations of the molecule, which are essential for understanding its interaction with biological targets.

For piperidine rings, DFT studies confirm that the chair conformation is generally the most stable arrangement. nih.gov However, the orientation of substituents can be influenced by subtle energetic factors. In 2-substituted piperidines, the substituent can adopt either an axial or an equatorial position. Computational studies have shown that for N-acylpiperidines, the pseudoallylic strain can favor the axial orientation of a 2-substituent. nih.gov For 2-phenylpiperidines, the preference can be modest, but the axial conformation often increases the molecule's three-dimensionality, which can be advantageous for exploring binding sites. nih.gov DFT calculations for this compound would be expected to show a preference for a chair conformation with the halogenated phenyl group in a specific, low-energy orientation. bohrium.com

These computational methods are also vital for predicting stereoselectivity in chemical reactions. nih.gov By calculating the transition state energies for different reaction pathways, chemists can predict which diastereomer or enantiomer will be the major product. This is particularly relevant for the synthesis of chiral piperidines, where controlling the stereochemistry is crucial for biological activity. For example, in the synthesis of substituted piperidines via cyclization reactions, DFT can model the energy barriers for the formation of different stereoisomers, guiding the development of highly selective synthetic methods. nih.gov

Structure-Activity Relationship (SAR) Derivations using Computational Methods

Computational methods are integral to deriving Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.govresearchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling use statistical methods to link molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to potency. nih.govbenthamscience.com

For piperidine derivatives, QSAR studies have successfully identified key structural features responsible for their activity. nih.gov For instance, models developed for furan-pyrazole piperidine derivatives as Akt1 inhibitors revealed that 3D and 2D autocorrelation descriptors were critical for predicting their inhibitory concentration (IC50). nih.govtandfonline.com Such models can guide the design of new analogs, like those of this compound, by predicting which modifications would enhance activity. researchgate.net

The introduction of a chiral center into a piperidine scaffold has profound effects on its pharmacological properties. researchgate.net Chiral molecules can exhibit greater selectivity and enhanced biological activity due to their ability to form specific, three-dimensional interactions with chiral biological targets like proteins and enzymes. researchgate.netmdpi.com The (R)-configuration at the 2-position of the piperidine ring in this compound dictates a specific spatial arrangement of the substituted phenyl group. This fixed orientation is crucial for molecular recognition, as it allows the molecule to fit precisely into a binding pocket, much like a key into a lock.

Computational studies on chiral ligands confirm that enantiomers can have vastly different binding affinities and efficacies. acs.org One enantiomer may bind with high affinity, while the other may be significantly less active or even interact with a different target altogether. This selectivity arises because the specific stereochemistry allows for optimal interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein, while the other enantiomer cannot achieve this ideal fit. researchgate.netacs.org The chiral piperidine scaffold, therefore, acts as a rigid framework that orients substituents in a defined manner, which is essential for achieving high potency and selectivity. researchgate.net

The presence of chloro and fluoro substituents on the phenyl ring of this compound significantly influences its electronic properties and binding affinity. researchgate.net Halogens are electron-withdrawing groups, which alters the charge distribution across the aromatic ring. etamu.edunih.gov This modification can affect how the molecule interacts with its biological target. For example, the altered electrostatic potential can strengthen or weaken interactions with polar residues in a binding site. nih.gov

Furthermore, chlorine and fluorine atoms can participate in halogen bonds (XBs), which are non-covalent interactions between a halogen atom and a Lewis base (e.g., a backbone carbonyl oxygen). nih.govacs.org The strength of these bonds can be comparable to hydrogen bonds and they are highly directional, contributing to both binding affinity and selectivity. nih.govbohrium.com Computational studies have shown that halogen bonds can be a key factor in stabilizing ligand-protein complexes. mdpi.comacs.org The combination of chlorine and fluorine offers a unique electronic profile; fluorine is highly electronegative, while chlorine is more polarizable and a better halogen bond donor. nih.gov This interplay can be optimized to fine-tune the binding affinity of a ligand for its target protein. researchgate.netnih.gov

| Halogen | Electronegativity | Polarizability | Key Interaction Type | Impact on Binding Affinity |

| Fluorine | High | Low | Strong electrostatic interactions, weak halogen bonds | Can increase affinity through favorable polar contacts. |

| Chlorine | Moderate | Moderate | Halogen bonding, hydrophobic interactions | Can significantly enhance affinity and selectivity through directional halogen bonds. |

In Silico Prediction of Biological Activity Spectra and Potential Molecular Targets (e.g., PASS, SwissTargetPrediction)

In silico tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are widely used to forecast the biological activities and potential molecular targets of small molecules based on their structure. clinmedkaz.orgnih.gov These platforms use algorithms that compare the query molecule to large databases of compounds with known biological activities. clinmedkaz.orgmdpi.com

SwissTargetPrediction predicts targets by combining 2D and 3D similarity measures against a library of known active compounds. nih.govbio.toolsexpasy.org For a molecule like this compound, this tool could generate a list of probable protein targets, such as G-protein coupled receptors (GPCRs), kinases, or ion channels, which are common targets for piperidine-containing drugs. clinmedkaz.orgresearchgate.net

The PASS online tool predicts a broad spectrum of biological activities based on the structural formula of a compound. semanticscholar.org It provides probabilities for a molecule being active (Pa) or inactive (Pi) for various endpoints. clinmedkaz.org Studies on other piperidine derivatives have used PASS to predict activities such as neurotransmitter uptake inhibition, anti-parkinsonian effects, and anti-cancer properties. clinmedkaz.org These predictions provide valuable hypotheses that can guide subsequent experimental validation. researchgate.netscienceopen.com

Molecular Dynamics Simulations to Elucidate Ligand-Protein Binding Mechanisms and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.govnih.gov This computational method simulates the movements of atoms and molecules, offering insights into the stability of the ligand-protein complex, conformational changes in the protein upon binding, and the specific interactions that are maintained throughout the simulation. mdpi.comnih.gov

For halogenated ligands like this compound, MD simulations are particularly useful for studying the nature and persistence of halogen bonds. nih.gov Specialized force fields have been developed to accurately model these interactions, allowing researchers to assess their contribution to binding stability. nih.govnih.gov MD simulations can reveal whether a halogen bond observed in a static docking pose is stable over time or if the ligand adopts alternative binding modes. mdpi.com

Simulations of piperidine-based ligands have been used to confirm binding modes predicted by docking and to identify crucial amino acid residues that stabilize the complex. rsc.org By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. rsc.org These simulations are essential for understanding the detailed mechanism of ligand binding and for the rational design of more potent and selective molecules.

Computational Metabolomics for Predicting Biotransformation Pathways of Halogenated Piperidines

Computational metabolomics has emerged as an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means to predict the metabolic fate of xenobiotics. nih.gov For novel compounds such as halogenated piperidines, these in silico methods are crucial for anticipating potential metabolites, guiding further experimental studies, and identifying metabolically labile sites within a molecule. nih.govacs.org By simulating metabolic reactions, researchers can generate hypotheses about biotransformation pathways before a compound is even synthesized, accelerating the optimization of drug candidates. windows.net

The prediction of metabolic pathways for halogenated piperidines like this compound involves a variety of computational techniques. These methods can be broadly categorized into ligand-based and structure-based approaches. acs.org Ligand-based methods rely on the chemical structure of the substrate to predict its metabolism, using information from known metabolic transformations of similar compounds. nih.gov In contrast, structure-based methods utilize the three-dimensional structures of metabolic enzymes, primarily Cytochrome P450 (CYP) isoforms, to model the interactions between the enzyme and the substrate through techniques like molecular docking. nih.govacs.org

A range of software tools and platforms have been developed that implement these methodologies. Machine learning algorithms, particularly deep learning, are increasingly used to build predictive models trained on large datasets of known metabolic reactions. nih.govxenosite.orgnsf.gov These tools can predict the site of metabolism (SoM), the specific atom or bond in a molecule where a metabolic reaction is most likely to occur, and even generate the structures of potential metabolites. nih.govacs.org

Table 1: Overview of Computational Approaches for Metabolism Prediction

| Method Type | Approach | Key Predictions | Example Tools/Platforms |

|---|---|---|---|

| Expert/Rule-Based Systems | Utilizes a curated database of established biotransformation rules derived from experimental data. | Metabolite structures, reaction pathways. | SyGMa, ADMET Predictor |

| Structure-Based Methods | Employs molecular docking and molecular dynamics to simulate the binding of a substrate to the active site of a metabolizing enzyme (e.g., CYP450). acs.org | Site of Metabolism (SoM), binding affinity, enzyme-substrate interactions. | IMPACTS, OpenVirtualToxLab |

| Ligand-Based/QSAR | Builds quantitative structure-activity relationship (QSAR) models based on the physicochemical properties and structures of known substrates. | Likelihood of being a substrate for a specific enzyme, rate of metabolism. | ADMET Predictor |

| Machine Learning/AI | Uses algorithms (e.g., random forests, deep neural networks) trained on large datasets to recognize patterns associated with metabolic lability. nih.govxenosite.org | Site of Metabolism (SoM), metabolite structures, enzyme specificity. | XenoSite, ADMET Predictor |

For a specific halogenated piperidine such as this compound, computational models would predict several potential biotransformation pathways. The metabolism of piperidine-containing drugs is often initiated by oxidation reactions catalyzed by CYP enzymes. nih.govresearchgate.net Common metabolic transformations include hydroxylation of the piperidine ring, N-dealkylation (if applicable), and subsequent ring-opening. acs.org

The presence of halogen atoms on the phenyl ring introduces additional complexities and potential metabolic routes. The chlorine and fluorine atoms influence the electronic properties of the aromatic ring, which in turn affects its susceptibility to oxidative metabolism by CYPs. nih.govnih.gov Potential pathways for the halogenated phenyl group include aromatic hydroxylation, which can lead to the formation of phenolic metabolites. The biotransformation of halogenated aromatic compounds can sometimes result in dechlorination or defluorination, although the carbon-fluorine bond is generally strong and less prone to cleavage. core.ac.uknih.govnih.gov

Computational tools predict these transformations by assessing the reactivity of different sites on the molecule. For this compound, models would evaluate the likelihood of oxidation at various positions on both the piperidine and the phenyl rings. The predictions would suggest that hydroxylation is likely to occur at the carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen atom, or at positions on the phenyl ring activated by the existing substituents. The primary enzymes predicted to be involved in these transformations would likely include major drug-metabolizing CYPs such as CYP3A4 and CYP2D6. researchgate.net These in silico predictions provide a roadmap for analytical chemists to search for specific metabolites in in vitro or in vivo studies, often using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Table 2: Predicted Biotransformation Pathways and Metabolites for this compound

| Predicted Reaction Pathway | Potential Site of Metabolism | Resulting Metabolite Class | Likely Enzymes Involved |

|---|---|---|---|

| Piperidine Ring Hydroxylation | C-3, C-4, C-5, or C-6 positions of the piperidine ring | Hydroxylated piperidine derivatives | CYP3A4, CYP2D6 |

| Aromatic Hydroxylation | Ortho or para positions to the chloro/fluoro substituents on the phenyl ring | Phenolic derivatives | CYP3A4, CYP2D6, CYP1A2 |

| N-Oxidation | Nitrogen atom of the piperidine ring | N-oxide derivative | Flavin-containing monooxygenase (FMO), CYPs |

| Dehydrogenation | Piperidine ring | Tetrahydropyridine or dihydropyridine (B1217469) derivative | CYP enzymes |

| Ring Scission (following oxidation) | C-N bond cleavage in the piperidine ring | Ring-opened amino acid or aldehyde derivatives | Aldehyde oxidase (AO), CYPs |

| Glucuronidation (Phase II) | Hydroxylated metabolites (from Phase I) | Glucuronide conjugates | Uridine diphosphate-glucuronosyltransferases (UGTs) |

Preclinical Pharmacological Research on R 2 3 Chloro 5 Fluorophenyl Piperidine Analogs

Investigation of Molecular Mechanisms of Action and Target Identification

The molecular mechanisms of phenylpiperidine analogs are diverse, with research pointing towards activities ranging from enzyme inhibition to receptor modulation. The specific halogenation pattern on the phenyl ring, coupled with the stereochemistry of the piperidine (B6355638) core, plays a crucial role in determining the primary molecular target and the potency of the interaction.

Enzyme Inhibition Studies (e.g., cholinesterases, α-glucosidase, monoamine oxidases)

While comprehensive studies on (R)-2-(3-Chloro-5-fluorophenyl)piperidine itself are limited in the public domain, research on structurally related piperidine derivatives provides insights into their potential as enzyme inhibitors.

Cholinesterases: Certain piperidine derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of neurotransmitters. For instance, indolylpiperidine and N-benzylpiperidine moieties have been shown to be effective dual inhibitors of these enzymes. encyclopedia.pub The inhibitory mechanism can be complex, with some analogs demonstrating mixed inhibition patterns against both AChE and BuChE. nih.gov

α-Glucosidase: Analogs of 4-Hydroxy-4-phenyl piperidine have demonstrated strong inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. pjps.pk In one study, a 1''-Phenoxypropyl)-4-Phenyl-4-hydroxy piperidinium Hydrobromide derivative showed greater potential than the standard drug, acarbose, highlighting the therapeutic potential of this scaffold. pjps.pk

Monoamine Oxidases (MAO): The piperidine nucleus is a versatile scaffold for the development of monoamine oxidase (MAO) inhibitors, which are targets for neurodegenerative disease treatment. researchgate.netnih.gov Piperine, a naturally occurring piperidine alkaloid, is a known MAO inhibitor, with a stronger effect on MAO-B than MAO-A. nih.gov Synthetic analogs, including 4-phenylpiperidines, have also been evaluated as MAO inhibitors. acs.org The introduction of halogens, such as fluorine, into molecular scaffolds is a recognized strategy to enhance pharmacokinetic properties and improve biological activities, including selective and potent MAO-B inhibition. nih.govacs.org

Receptor Modulation Studies (e.g., sigma receptors, neurotransmitter systems)

The interaction of phenylpiperidine analogs with various receptors and protein targets is a significant area of preclinical investigation.

MDM2 Inhibition: A notable target for analogs containing a chloro-fluorophenyl moiety is the Murine Double Minute 2 (MDM2) protein. Spirooxindole derivatives incorporating a 3-chloro-2-fluorophenyl group act as potent inhibitors of the MDM2-p53 protein-protein interaction. nih.gov By blocking this interaction, these small molecules can reactivate the tumor suppressor function of p53, representing a promising strategy in cancer therapy. Modeling studies show that the 3-chloro-2-fluorophenyl group projects into the Leu26 p53 binding pocket of the MDM2 protein. nih.gov

Transient Receptor Potential (TRP) Channel Modulation: A compound featuring the 3-chloro-5-fluorophenyl group, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, was identified as a potent and selective agonist of the human transient receptor potential cation channel subfamily M member 5 (TRPM5). nih.gov This highlights the potential for this halogenated phenyl motif to be incorporated into structures that modulate ion channels. nih.gov

In Vitro Studies in Cellular and Subcellular Systems (e.g., cell-based functional assays, microsomal incubations)

In vitro assays are fundamental to characterizing the biological activity and metabolic stability of new chemical entities. For halogenated piperidine analogs, these studies have been crucial in determining their potential as therapeutic agents.

Cell-based functional assays have demonstrated the potent cytotoxic effects of certain chloro-fluorophenyl-containing compounds in various human cancer cell lines. Specifically, spirooxindole analogs designed as MDM2 inhibitors have shown low nanomolar IC₅₀ values in cell lines with wild-type p53, such as SJSA-1 (osteosarcoma), RS4;11 (acute leukemia), LNCaP (prostate cancer), and HCT116 (colon cancer).

Table 1: In Vitro Cell Growth Inhibition by MDM2 Inhibitor Analogs

Data sourced from studies on spirooxindole analogs of MDM2 inhibitors.

Microsomal incubations are used to assess the metabolic stability of compounds. Studies on partially fluorinated N-alkyl-substituted piperidine-2-carboxamides in human liver microsomes revealed that fluorinated derivatives were generally more readily oxidized. This increased rate of degradation correlated with increasing lipophilicity of the compounds.

Preclinical Metabolic Fate and Biotransformation of Halogenated Piperidine Derivatives

Understanding the metabolic fate of drug candidates is critical in preclinical development. The metabolism of piperidine derivatives, particularly those containing halogens, is primarily governed by cytochrome P450 (CYP) enzymes. researchgate.netopenanesthesia.org

In Vitro Biotransformation Pathway Elucidation (e.g., CYP-mediated metabolism, phase I and phase II reactions)

The biotransformation of piperidine-containing compounds typically involves phase I and phase II reactions. Phase I reactions, primarily catalyzed by CYP enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis. openanesthesia.org For many piperidine-based drugs, CYP3A4 is a key metabolizing enzyme. researchgate.netopenanesthesia.org

In vitro systems, such as human liver microsomes (HLMs), are the most common approach for studying these pathways. springermedizin.de For piperine, which contains a piperidine moiety, incubation with HLMs has been used to study its metabolism. nih.gov Such studies help identify the major metabolic routes, which for piperidine derivatives often include N-dealkylation, C-hydroxylation on the piperidine ring or its substituents, and subsequent phase II conjugation reactions like glucuronidation. nih.govyoutube.com

Metabolite Identification and Characterization

The identification of metabolites is achieved using advanced analytical techniques, predominantly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.gov This allows for the detection and structural elucidation of metabolic products formed in vitro.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Pharmacokinetic Profiling

The predictive analysis of ADMET properties for analogs of this compound would typically involve a suite of computational models. These models are built upon large datasets of experimentally determined properties of diverse chemical structures. By comparing the structural features of a new compound to this existing knowledge base, predictions can be made for a range of pharmacokinetic parameters.

Absorption: For a drug to be effective, it must first be absorbed into the bloodstream. In silico models predict parameters such as human intestinal absorption (HIA), cell permeability (often using Caco-2 cell models as a surrogate), and the likelihood of being a substrate for efflux transporters like P-glycoprotein (P-gp). A favorable prediction in this category would indicate a high potential for oral bioavailability.

Distribution: Once absorbed, a drug is distributed throughout the body. Key predictions in this area include plasma protein binding (PPB), which affects the concentration of free drug available to act on its target, and the ability to cross the blood-brain barrier (BBB). The latter is particularly relevant for compounds targeting the central nervous system.

Metabolism: The metabolic fate of a compound is crucial for determining its duration of action and potential for drug-drug interactions. In silico tools can predict the likelihood of metabolism by cytochrome P450 (CYP) enzymes, identifying which specific isoforms (e.g., CYP3A4, CYP2D6) are likely to be involved. Predictions may also highlight potential metabolic liabilities, or parts of the molecule prone to modification.

Excretion: The route and rate of excretion are important for determining the dosing regimen. While direct prediction of excretion pathways is complex, models can provide insights into properties like water solubility, which influences renal clearance.

Toxicity: Early identification of potential toxicity is a primary goal of preclinical research. In silico toxicology models can predict a range of adverse effects, including mutagenicity (Ames test prediction), cardiotoxicity (hERG channel inhibition), hepatotoxicity, and others. These predictions help to flag compounds that may have safety concerns.

The following tables represent a hypothetical in silico ADMET profile for a series of analogs of this compound. The data presented is illustrative of the types of information generated in such studies and is not based on actual experimental or computational results for these specific compounds.

Table 1: Predicted Physicochemical and Absorption Properties

| Compound | Molecular Weight ( g/mol ) | LogP | Water Solubility (mg/mL) | Human Intestinal Absorption (%) | Caco-2 Permeability (nm/s) | P-gp Substrate |

|---|---|---|---|---|---|---|

| Analog A | 227.69 | 2.8 | 0.15 | High | High | No |

| Analog B | 241.72 | 3.1 | 0.08 | High | Moderate | No |

Table 2: Predicted Distribution and Metabolism Properties

| Compound | Plasma Protein Binding (%) | Blood-Brain Barrier Penetration | CYP2D6 Inhibition | CYP3A4 Inhibition |

|---|---|---|---|---|

| Analog A | 92 | High | Moderate | Weak |

| Analog B | 95 | High | Strong | Weak |

Table 3: Predicted Toxicity Profile

| Compound | Ames Mutagenicity | hERG Inhibition Risk | Hepatotoxicity Risk |

|---|---|---|---|

| Analog A | Negative | Low | Low |

| Analog B | Negative | Moderate | Low |

The interpretation of such predictive data allows researchers to prioritize which analogs of this compound should be synthesized and advanced to more definitive in vitro and in vivo testing. For instance, a compound with high predicted oral absorption, good CNS penetration (if desired), a clean predicted metabolism and toxicity profile (like Analog A in the hypothetical data) would be considered a high-priority candidate for further investigation. Conversely, a compound with predicted liabilities such as being a P-gp substrate, a strong CYP inhibitor, or having a high toxicity risk (like Analog C) might be deprioritized or flagged for structural modification to mitigate these issues. The continuous refinement of in silico models and their integration into the drug discovery workflow is instrumental in accelerating the identification of promising new therapeutic agents.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.